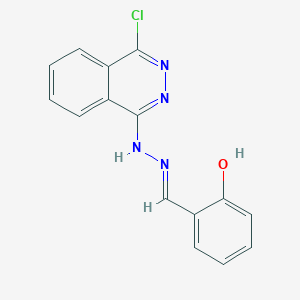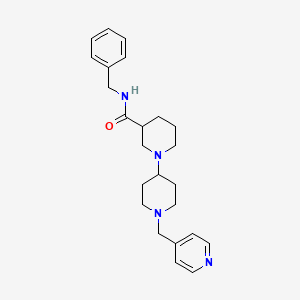![molecular formula C24H18N2O4 B6099327 N,N'-2,3-naphthalenediylbis[3-(2-furyl)acrylamide]](/img/structure/B6099327.png)
N,N'-2,3-naphthalenediylbis[3-(2-furyl)acrylamide]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-2,3-naphthalenediylbis[3-(2-furyl)acrylamide] is a synthetic compound that has gained attention in the field of scientific research due to its potential applications in various fields. This compound is a derivative of acrylamide and has a naphthalene and furyl group attached to it.
Mécanisme D'action
The mechanism of action of N,N'-2,3-naphthalenediylbis[3-(2-furyl)acrylamide] is not well understood. However, it is believed that the naphthalene and furyl groups in the compound play a role in its electronic properties, which may contribute to its potential applications in electronic devices.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of N,N'-2,3-naphthalenediylbis[3-(2-furyl)acrylamide]. However, it has been shown that this compound is not toxic to cells and has low cytotoxicity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N,N'-2,3-naphthalenediylbis[3-(2-furyl)acrylamide] is its potential applications in organic electronics. Additionally, it has low cytotoxicity, which makes it a suitable candidate for use in cell-based assays. However, one of the limitations of this compound is its limited solubility in water, which may make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on N,N'-2,3-naphthalenediylbis[3-(2-furyl)acrylamide]. One direction is to explore its potential applications in other areas, such as photovoltaics and field-effect transistors. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential interactions with biological systems. Finally, efforts should be made to improve the solubility of this compound in water, which may expand its potential applications in various experiments.
Méthodes De Synthèse
The synthesis of N,N'-2,3-naphthalenediylbis[3-(2-furyl)acrylamide] involves the reaction of 2-furylacrylamide and 2,3-dibromo-1,4-naphthoquinone in the presence of a palladium catalyst. This reaction results in the formation of the desired product, which can be purified using column chromatography.
Applications De Recherche Scientifique
N,N'-2,3-naphthalenediylbis[3-(2-furyl)acrylamide] has been used in various scientific research studies due to its potential applications. One of the main applications of this compound is in the field of organic electronics. It has been shown that this compound can be used as a hole transport material in organic light-emitting diodes (OLEDs). Additionally, it has been used as a building block for the synthesis of other organic compounds with potential applications in electronic devices.
Propriétés
IUPAC Name |
(E)-3-(furan-2-yl)-N-[3-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]naphthalen-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O4/c27-23(11-9-19-7-3-13-29-19)25-21-15-17-5-1-2-6-18(17)16-22(21)26-24(28)12-10-20-8-4-14-30-20/h1-16H,(H,25,27)(H,26,28)/b11-9+,12-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXSGFUZTWVDKFG-WGDLNXRISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)NC(=O)C=CC3=CC=CO3)NC(=O)C=CC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(C(=C2)NC(=O)/C=C/C3=CC=CO3)NC(=O)/C=C/C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(3,4-difluorobenzyl)-2-(1,2,3-thiadiazol-4-ylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6099258.png)
![({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)methyl(tetrahydro-2H-pyran-2-ylmethyl)amine](/img/structure/B6099260.png)
![(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)methyl{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}amine](/img/structure/B6099265.png)
![2-{[4-(acetylamino)phenyl]amino}-4-{[4-(acetylamino)phenyl]hydrazono}-2-butenoic acid](/img/structure/B6099269.png)
![N-{2-methyl-1-[(4-methyl-1-piperidinyl)carbonyl]propyl}benzenesulfonamide](/img/structure/B6099280.png)
![3-methyl-4-[2-(trifluoromethyl)phenyl]-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B6099282.png)
![7-(2-fluorobenzyl)-2-(methoxyacetyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6099284.png)
![1-[3-(2-isoxazolidinyl)propanoyl]-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide](/img/structure/B6099294.png)
![1-butyl-3-methyl-4-(trifluoromethyl)-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6099302.png)

![N-methyl-N-{[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-2-(4-morpholinyl)ethanamine](/img/structure/B6099311.png)
![1-{2-[2-(4-fluorophenyl)-1-pyrrolidinyl]-2-oxoethyl}-5-methyl-3-(trifluoromethyl)-1H-pyrazole](/img/structure/B6099318.png)
